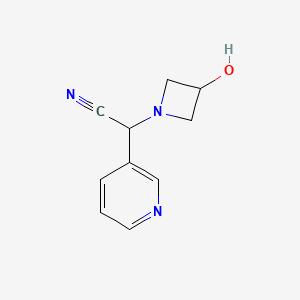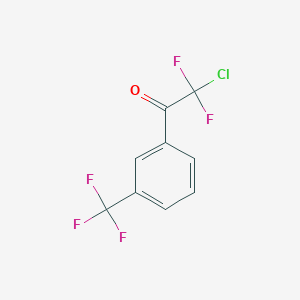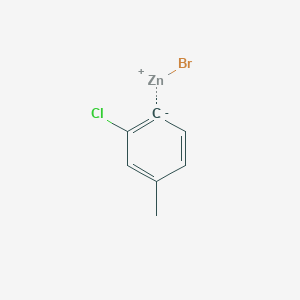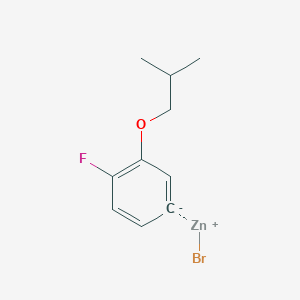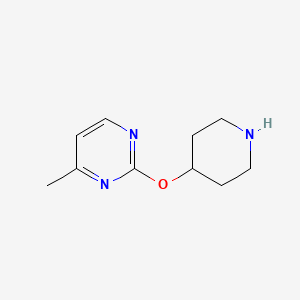![molecular formula C11H9ClN2O4 B14884037 (2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- is an organic compound that features a combination of a butenedioic acid backbone and a 4-chlorobenzoyl hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- typically involves the reaction of 2-butenedioic acid with 2-(4-chlorobenzoyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E)-isomer. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted products where the chlorobenzoyl group is replaced by the nucleophile.
Applications De Recherche Scientifique
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-butenedioic acid, mono[2-(4-methylbenzoyl)hydrazide], (2E)
- 2-butenedioic acid, mono[2-(4-fluorobenzoyl)hydrazide], (2E)
- 2-butenedioic acid, mono[2-(4-bromobenzoyl)hydrazide], (2E)
Uniqueness
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H9ClN2O4 |
|---|---|
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
(E)-4-[2-(4-chlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-3-1-7(2-4-8)11(18)14-13-9(15)5-6-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b6-5+ |
Clé InChI |
HTKCWXDZSXBWTG-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



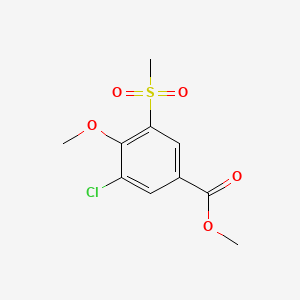
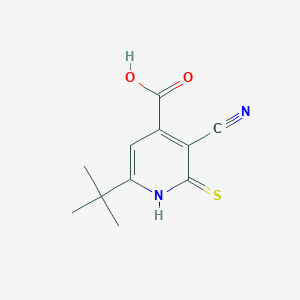
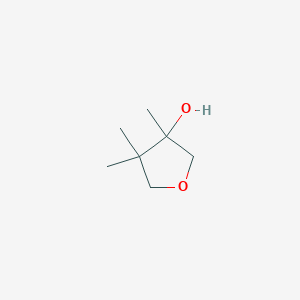

![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)

